molecular formula C12H11BrN2O2 B8660337 5-bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

5-bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

Cat. No.: B8660337
M. Wt: 295.13 g/mol
InChI Key: UKFLHDGZOKMJQN-UHFFFAOYSA-N
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Description

5-bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

5-bromo-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C12H11BrN2O2/c1-17-10-4-2-9(3-5-10)7-15-8-14-6-11(13)12(15)16/h2-6,8H,7H2,1H3

InChI Key

UKFLHDGZOKMJQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromopyrimidin-4(3H)-one (459 mg) was dissolved in N,N-dimethylformamide (13 mL), then with cooling with ice, sodium hydride (55%, 137 mg) was added, followed by stirring at the same temperature for 30 minutes. Then, 1-(chloromethyl)-4-methoxybenzene (392 μL) was added, followed by stirring at room temperature for 15 hours. Water was added to the reaction mixture, followed by extraction with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1 to 2:1) to obtain 5-bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one (382 mg) as a white solid.
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two
Quantity
392 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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